Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane
Description
Properties
Molecular Formula |
C57H32Br4 |
|---|---|
Molecular Weight |
1036.5 g/mol |
IUPAC Name |
1-bromo-4-[2-[4-[tris[4-[2-(4-bromophenyl)ethynyl]phenyl]methyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C57H32Br4/c58-53-33-17-45(18-34-53)5-1-41-9-25-49(26-10-41)57(50-27-11-42(12-28-50)2-6-46-19-35-54(59)36-20-46,51-29-13-43(14-30-51)3-7-47-21-37-55(60)38-22-47)52-31-15-44(16-32-52)4-8-48-23-39-56(61)40-24-48/h9-40H |
InChI Key |
JIBQRHBBMGFRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C#CC6=CC=C(C=C6)Br)C7=CC=C(C=C7)C#CC8=CC=C(C=C8)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane typically involves a multi-step process. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of ethynyl groups with bromophenyl groups in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Bromination of Tetraphenylmethane
A foundational approach involves brominating tetraphenylmethane under controlled conditions. Bromine reacts with the aromatic rings, introducing bromine substituents at the para positions of the phenyl groups.
Key Steps :
-
Reagent : Bromine
-
Conditions : Low temperatures to manage exothermicity
-
Product : Tetrakis(4-bromophenyl)methane (Br4TPM)
Sonogashira Cross-Coupling
The compound is synthesized via a Sonogashira reaction between Br4TPM and trimethylsilylacetylene under palladium catalysis. This introduces ethynyl linkages with trimethylsilyl (TMS) protective groups .
Reaction Details :
-
Reagents : Triphenylphosphine, diisopropylamine, palladium catalyst
-
Conditions : Nitrogen atmosphere, room temperature
-
Product : Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane (TMS4TEPM)
Desilylative Iodination
TMS4TEPM undergoes one-pot desilylation and iodination using silver(I) fluoride and N-iodosuccinimide. This replaces TMS groups with iodine atoms .
Reaction Details :
-
Reagents : AgF, N-iodosuccinimide, acetonitrile
-
Conditions : Aluminum foil shielding, room temperature
-
Product : Tetrakis(4-(iodoethynyl)phenyl)methane (I4TEPM)
Sonogashira Coupling for Ethynyl Functionalization
The bromophenyl groups enable further Sonogashira reactions with terminal alkynes. This extends the conjugation and introduces functional groups for material applications .
Example :
Halogen Exchange Reactions
The bromine atoms can undergo substitution reactions, such as iodination (as described in Section 1.3), to modulate electronic properties .
NMR Spectroscopy
-
Br4TPM :
-
TMS4TEPM :
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|
| Br4TPM | 7.39 (d, 8H), 7.01 (d, 8H) | 144.64, 132.57, 131.30, 121.02, 63.84 |
| TMS4TEPM | 7.33 (d, 8H), 7.05 (d, 8H), 0.24 (s, 36H) | 146.21, 131.59, 130.95, 121.42, 64.98, 0.18 |
FT-IR Spectroscopy
-
Br4TPM : ATR-FTIR peaks at 3059 cm⁻¹ (C-H stretch), 1919 cm⁻¹ (C≡C stretch) .
-
TMS4TEPM : ATR-FTIR peaks at 2957 cm⁻¹ (C-H stretch), 2157 cm⁻¹ (C≡C stretch) .
Comparative Analysis of Structural Variants
| Compound | Key Features | Reactivity |
|---|---|---|
| Tetrakis(4-ethynylphenyl)methane | No bromine substituents | Lower reactivity due to absence of Br |
| Tetrakis(4-iodoethynyl)phenyl)methane | Iodine instead of bromine | Higher reactivity due to iodine’s size |
| 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane | Adamantane core | Unique 3D framework for supramolecular assembly |
Scientific Research Applications
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is an organic compound with a central methane core bonded to four 4-bromophenyl groups via ethynyl linkages. It has a molecular formula of C57H32Br4 and a molecular weight of 1036.5 g/mol. This compound's IUPAC name is 1-bromo-4-[2-[4-[tris[4-[2-(4-bromophenyl)ethynyl]phenyl]methyl]phenyl]ethynyl]benzene. The presence of bromine substituents influences its reactivity and properties.
Applications
This compound has potential applications in materials science and organic synthesis. The reactive ethynyl and bromophenyl groups drive its interactions with other molecules, enabling π-π stacking, hydrogen bonding, and halogen bonding, which are crucial for optimizing its applications in materials science and sensor technology.
Interactions
The interactions of this compound with other molecules are mainly driven by its reactive ethynyl and bromophenyl groups. These groups can engage in π-π stacking, hydrogen bonding, and halogen bonding, influencing the compound's behavior in different environments. Understanding these interactions is crucial for optimizing its applications in materials science and sensor technology.
Structurally Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tetrakis(4-ethynylphenyl)methane | Lacks bromine substituents | Simpler structure; less reactive |
| Tetrakis(4-iodoethynyl)phenyl)methane | Contains iodine instead of bromine | Higher reactivity due to iodine's larger size |
| 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane | Adamantane core instead of methane | Unique three-dimensional framework |
This compound stands out due to the presence of bromine atoms that enhance its reactivity compared to similar compounds. This combination of ethynyl and bromophenyl groups provides a versatile platform for further functionalization, making it suitable for specific applications in materials science and organic synthesis.
Related Compounds
Mechanism of Action
The mechanism of action of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and bromophenyl groups. These groups can interact with other molecules through mechanisms such as π-π stacking, hydrogen bonding, and halogen bonding, which can influence the compound’s behavior in different environments.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine’s moderate electronegativity (vs. iodine) results in weaker XB compared to I4TEPM but stronger than non-halogenated TEPM. This influences porosity; I4TEPM exhibits 1D channels, while Br4TEPM (bromoethynyl) forms zigzag chains .
Thermal Behavior :
- Ethynyl groups undergo exothermic polymerization at ~230–242°C, forming porous carbon materials (85–89% yield) .
- Bromine’s presence may lower carbonization efficiency compared to non-halogenated analogs (e.g., Tetrakis(4-bromophenyl)methane yields 2% carbon vs. ethynyl derivatives ).
Crystallographic and Porosity Trends
Note: The target compound’s bulkier substituents may enhance porosity compared to TMS4TEPM but reduce it relative to I4TEPM due to weaker XB .
Biological Activity
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane (commonly referred to as TBPEPM) is an organic compound notable for its complex molecular structure, characterized by a central methane core bonded to four 4-bromophenyl groups through ethynyl linkages. This unique arrangement imparts significant potential for various biological activities, although detailed studies are still emerging.
Chemical Structure and Properties
- Molecular Formula : C57H32Br4
- Molecular Weight : 1036.5 g/mol
- IUPAC Name : 1-bromo-4-[2-[4-[tris[4-[2-(4-bromophenyl)ethynyl]phenyl]methyl]phenyl]ethynyl]benzene
The presence of bromine substituents in TBPEPM enhances its reactivity, particularly in biological contexts where halogenated compounds often demonstrate unique interactions with biomolecules.
Biological Activity Overview
While specific biological activities of TBPEPM are not extensively documented, the following sections summarize the potential biological implications based on related compounds and preliminary findings.
Anticancer Activity
Research indicates that brominated phenyl compounds can exhibit anticancer properties. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The ethynyl groups in TBPEPM may facilitate interactions with cellular targets, potentially enhancing its bioactivity.
Anti-inflammatory Properties
Compounds with similar structural motifs have been evaluated for anti-inflammatory activity. In a study involving related brominated phenyl compounds, significant inhibition of nitric oxide (NO) production was observed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, suggesting potential anti-inflammatory effects that could be relevant to TBPEPM .
Case Study 1: Synthesis and Biological Evaluation
A recent synthesis of tetrakis(4-bromophenyl)methane derivatives, including TBPEPM, explored their biological activities. The study highlighted that these derivatives could inhibit the growth of various cancer cell lines, suggesting a promising avenue for further research into TBPEPM's anticancer potential .
Case Study 2: Structure-Activity Relationship (SAR)
In examining the structure-activity relationship of halogenated phenyl compounds, it was found that the presence of bromine significantly influenced the biological activity compared to non-brominated analogs. This suggests that TBPEPM's bromine substituents could enhance its interaction with biological targets, warranting further investigation into its pharmacological profiles .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Tetrakis(4-ethynylphenyl)methane | No bromine substituents | Simpler structure; less reactive | Limited documented activity |
| Tetrakis(4-iodoethynyl)phenyl)methane | Contains iodine instead of bromine | Higher reactivity due to iodine's larger size | Potentially higher bioactivity |
| Tetrakis(4-bromophenyl)methane | Similar core structure | Lacks ethynyl linkages | Documented anti-cancer properties |
Future Directions for Research
The biological activity of TBPEPM remains an area ripe for exploration. Future studies should focus on:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the anticancer and anti-inflammatory activities.
- Mechanistic Studies : Investigating the molecular mechanisms underlying any observed biological effects.
- Toxicological Profiles : Assessing safety and potential side effects associated with TBPEPM exposure.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane?
- Methodological Answer : The synthesis involves a two-step process. First, bromination of tetraphenylmethane with excess molecular bromine (20 equiv.) at 0°C produces Tetrakis(4-bromophenyl)methane (Br4TPM) . Second, a Sonogashira cross-coupling reaction is performed using Br4TPM with ethynyl reagents (e.g., trimethylsilylacetylene). Key conditions include:
- Catalyst system: Pd(PPh₃)₂Cl₂ (16 mol%), CuI (16 mol%), and PPh₃ (32 mol%) in diisopropylamine.
- Degassing with nitrogen to prevent side reactions.
- Reflux at −78°C for 24 hours under inert atmosphere.
Purification involves recrystallization (chloroform/ethanol) and column chromatography (hexanes/ethyl acetate), yielding ~85% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers expect?
- Methodological Answer :
- ¹H-NMR : Peaks at δ 7.33 (d, 8H) and 7.05 (d, 8H) for aromatic protons; δ 0.24 (s, 36H) for trimethylsilyl groups in intermediates .
- ¹³C-NMR : Signals at δ 146.21 (quaternary carbons), 131.59–121.42 (aromatic carbons), and 104.82 (alkynyl carbons) .
- ATR-FTIR : Peaks at 3059 cm⁻¹ (C-H stretch), 1919 cm⁻¹ (alkynyl C≡C), and 808 cm⁻¹ (C-Br bending) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, Br content).
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., homocoupling) during Sonogashira cross-coupling?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ instead of Pd(OAc)₂ to enhance selectivity.
- Stoichiometric Control : Maintain a 1:8 molar ratio of Br4TPM to alkyne reagent to favor cross-coupling over homocoupling .
- Oxygen-Free Conditions : Rigorous degassing with nitrogen minimizes oxidative side reactions.
- Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts early.
Q. What strategies improve crystallinity and stability in derivatives of this compound for porous material applications?
- Methodological Answer :
- Post-Synthetic Modifications : Replace bromine with functional groups (e.g., carboxylate, boronic acid) to enhance coordination sites for metal-organic frameworks (MOFs) .
- Solvent Exchange : Use chloroform/methanol mixtures for recrystallization to achieve high-purity, defect-free crystals .
- Thermal Annealing : Heat-treated samples (60°C for 5 hours) show improved stability in CO₂ adsorption studies .
Q. How do steric effects from the tetrahedral core influence supramolecular assembly in solid-state applications?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) simulations predict non-planar packing due to the methane core, leading to frustrated porosity .
- X-ray Diffraction (XRD) : Analyze crystal lattice parameters (e.g., PXRD patterns at 2θ = 5–30°) to confirm interpenetration or channel formation .
- Gas Sorption Studies : N₂ adsorption at 77 K quantifies surface area (BET) and pore volume, with CO₂ selectivity linked to bromine’s polarizability .
Methodological Notes for Experimental Design
- Synthetic Reproducibility : Use freshly distilled diisopropylamine to avoid amine oxidation, which deactivates Pd catalysts .
- Yield Optimization : Scale reactions using Schlenk line techniques for consistent nitrogen purging in large batches.
- Contradictions in Data : If NMR signals overlap (e.g., δ 7.3–7.4 ppm), use DEPT-135 or 2D-COSY to resolve ambiguities .
Applications in Academic Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
